(5S)-5-methylpiperazin-2-one
Overview
Description
(5S)-5-methylpiperazin-2-one is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methyl group attached to the fifth carbon atom in the piperazine ring and a ketone functional group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminoethane with acetone in the presence of a suitable catalyst to form the piperazine ring, followed by selective methylation at the fifth position. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products
Oxidation: N-oxides of this compound.
Reduction: (5S)-5-methylpiperazin-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5S)-5-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting neurological disorders and metabolic diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (5S)-5-methylpiperazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring allows it to mimic or inhibit the action of natural substrates, thereby modulating biochemical pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, lacking the methyl and ketone groups.
N-methylpiperazine: Similar structure but with a methyl group attached to one of the nitrogen atoms.
2-methylpiperazine: Methyl group attached to the second carbon atom instead of the fifth.
Uniqueness
(5S)-5-methylpiperazin-2-one is unique due to the specific positioning of the methyl group and the ketone functional group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5S)-5-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLPCCEKPQWAY-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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